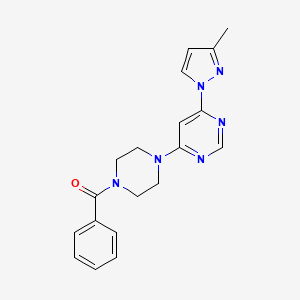

![molecular formula C15H13BrN2O B5578168 [1-(3-溴苯甲基)-1H-苯并咪唑-2-基]甲醇](/img/structure/B5578168.png)

[1-(3-溴苯甲基)-1H-苯并咪唑-2-基]甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to "[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]methanol," often involves reactions between diamines and aldehydes or ketones in the presence of catalysts. For example, the use of methanol as a solvent and reagent in the catalytic N-methylation of amines demonstrates the versatility of methanol in facilitating the formation of benzimidazole compounds through various synthetic routes (Sarki et al., 2021). Additionally, supercritical methanol has been employed as both a solvent and carbon source in the synthesis of benzimidazoles from 1,2-diaminobenzenes, illustrating an efficient method for constructing the benzimidazole core (Sun et al., 2015).

Molecular Structure Analysis

Crystallography and spectroscopic methods are pivotal in determining the molecular structure of benzimidazole derivatives. For instance, the crystal structure of benzimidazole compounds has been elucidated using X-ray diffraction, revealing insights into the compound's geometric parameters and intermolecular interactions, such as hydrogen bonding (Cui Ya-r, 2013). These structural analyses are crucial for understanding the molecular conformation and potential binding sites of the compound.

Chemical Reactions and Properties

Benzimidazole derivatives engage in a variety of chemical reactions, underlining their reactivity and potential for further functionalization. The solvolytic reactions in different solvent media, for example, highlight the influence of solvent on the reaction kinetics and mechanisms of benzimidazole complexes (Dash & Dash, 1987). Such studies are integral for optimizing synthesis conditions and expanding the chemical versatility of these compounds.

Physical Properties Analysis

The physical properties of "[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]methanol" derivatives, such as solubility, melting point, and crystallinity, are often determined through experimental measurements and are crucial for applications in material science and pharmaceuticals. These properties can be influenced by the molecular structure and the presence of functional groups.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for understanding the chemical behavior of benzimidazole derivatives. Studies involving the interaction of these compounds with metals, their role as ligands in coordination complexes, and their reactivity in different chemical reactions provide a comprehensive view of their chemical properties (A. Tavman, 2006).

科学研究应用

合成和化学反应

胺的 N-甲基化和硝基芳烃的氢化: 一项研究重点介绍了甲醇在化学合成中作为氢源和 C1 合成子的用途,强调了在使用 RuCl3.xH2O 作为催化剂对胺进行 N-甲基化中的应用。这种方法适用于各种胺,并能够通过后期官能化合成市售药物,展示了甲醇在高级 N-甲基化反应中的合成价值 (Sarki 等人,2021).

生物柴油生产中天然脂肪酸的酯化: 研究表明,在改性膨润土催化剂存在下,甲醇与天然脂肪酸酯化可以生产生物柴油。该方法显示出高产率的甲酯,突显了一种有效的生物柴油合成方法 (Ghiaci 等人,2011).

α-苄基硫代苯并咪唑乙腈的合成: 一项研究报道了用 NaBH4 在乙醇中化学选择性地还原双键,从而合成了 2-((1-甲基苯并咪唑-2-基)硫代)-3-芳基丙腈。这展示了甲醇在促进关键化学转化中的多功能性 (Sadhu 等人,2016).

催化和 C-N 键的形成: 对带有 N-杂环卡宾配体的钌(II)配合物的研究表明,它们在无溶剂条件下通过氢借用策略在 C-N 键的形成中具有效率。这突出了甲醇在苯胺选择性单 N-甲基化中的作用 (Donthireddy 等人,2020).

超临界甲醇在催化转化中: 一项研究利用超临界甲醇在铜掺杂多孔金属氧化物上,由 1,2-二氨基苯合成苯并咪唑和 N-甲基苯并咪唑。该方法突出了甲醇在构建苯并咪唑核心中作为碳源的作用 (Sun 等人,2015).

属性

IUPAC Name |

[1-[(3-bromophenyl)methyl]benzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O/c16-12-5-3-4-11(8-12)9-18-14-7-2-1-6-13(14)17-15(18)10-19/h1-8,19H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUXRHCBUZRWLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Br)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5578117.png)

![N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5578124.png)

![N-ethyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5578129.png)

![N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide](/img/structure/B5578131.png)

![3-[(1,3-benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578136.png)

![3-[(3-iodo-4-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578137.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5578143.png)

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B5578154.png)

![4-[(2-amino-5,6,7,8-tetrahydro-4-quinazolinyl)carbonyl]-1-(3-chlorophenyl)-2-piperazinone](/img/structure/B5578157.png)

![6-(pyrrolidin-1-ylmethyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5578159.png)